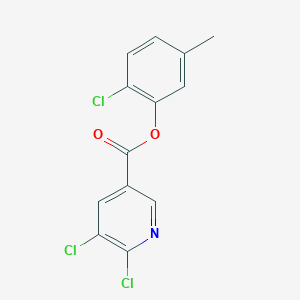
(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate is a chemical compound that belongs to the class of halogenated heterocycles. It is characterized by the presence of chlorine atoms on both the phenyl and pyridine rings, which can significantly influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate to facilitate the reaction .
化学反应分析
Types of Reactions
(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
Chemistry
In chemistry, (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis .
Biology and Medicine
Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
作用机制
The mechanism of action of (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorine atoms on the phenyl and pyridine rings can form strong interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
5,6-Dichloropyridine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of the ester group.
2,4-Dichloro-5-methylpyrimidine: Another halogenated heterocycle with similar reactivity.
Uniqueness
(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate is unique due to the combination of chlorine atoms on both the phenyl and pyridine rings. This dual halogenation can enhance its reactivity and potential biological activity compared to similar compounds .
生物活性
(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate is a pyridine derivative that has garnered interest due to its potential biological applications, particularly in the fields of pharmaceuticals and agrochemicals. This compound features a chlorinated pyridine ring and a carboxylate group, which contribute to its chemical reactivity and biological activity.
The synthesis of this compound typically involves chlorination and carboxylation processes. Key steps include:
- Chlorination of Precursors : Starting materials such as 2-chloro-5-methylpyridine undergo chlorination to yield the desired compound.
- Control of Reaction Conditions : Optimal conditions (e.g., temperature around 150°C) are crucial for achieving high yields and minimizing by-products.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential roles as an herbicide and in other therapeutic applications.
The compound's mechanism of action can vary based on its application. It is believed that the electron-withdrawing nature of the chlorine substituents stabilizes negative charges during nucleophilic attacks, enhancing its reactivity against biological targets. Experimental studies are essential to elucidate these mechanisms further and quantify effects on target organisms.
Case Studies
- Herbicidal Activity : Research indicates that compounds similar to this compound exhibit significant herbicidal properties. For instance, derivatives have been tested against various weed species, demonstrating effective growth inhibition.
- Pharmacological Studies : While specific pharmacological data on this compound is limited, related pyridine derivatives have shown promising results as modulators in neurotransmitter systems, suggesting potential applications in neuropharmacology .
Data Table: Biological Activity Overview
属性
IUPAC Name |
(2-chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO2/c1-7-2-3-9(14)11(4-7)19-13(18)8-5-10(15)12(16)17-6-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSADCODPCWILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














